molecular formula C10H16N2 B13043853 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine

Cat. No.: B13043853
M. Wt: 164.25 g/mol
InChI Key: ABJWWTRCOCGCAX-UHFFFAOYSA-N
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Description

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine ( 2102411-02-7) is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This tetrahydroimidazopyridine scaffold is of significant interest in medicinal chemistry for the development of novel therapeutic agents. While the specific biological data for this particular derivative is limited in the public domain, closely related structural analogues have demonstrated promising pharmacological activities. For instance, tetrahydroimidazo[4,5-c]pyridine derivatives have been investigated as potent inhibitors of bacterial enzymes, showing potential in targeting pathogens like Porphyromonas gingivalis, which is associated with periodontitis . Furthermore, other 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives have exhibited selective antifungal activity against various pathogenic Candida species, with one study highlighting a compound that showed strong inhibitory effects and no in vitro toxicity at certain concentrations, suggesting a potential for selective action . The core imidazopyridine structure is also recognized in patents for its relevance as a building block for compounds with antiprotozoal properties . This reagent is intended for research and further manufacturing use only, specifically for use in laboratory chemicals and chemical synthesis. It is not intended for direct human use.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

7-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

InChI

InChI=1S/C10H16N2/c1-8(2)9-3-4-12-7-11-6-10(12)5-9/h6-9H,3-5H2,1-2H3

InChI Key

ABJWWTRCOCGCAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCN2C=NC=C2C1

Origin of Product

United States

Preparation Methods

Cyclization Approach

One common synthetic route involves the cyclization of amino-substituted pyridine derivatives with suitable aldehydes or ketones to form the imidazo ring fused to the pyridine:

  • Step 1: Starting from 2-aminopyridine or derivatives, react with an isopropyl-substituted aldehyde or ketone under acidic or basic conditions to form an imine intermediate.
  • Step 2: Cyclization of this intermediate under controlled heating or catalysis leads to the fused imidazo[1,5-a]pyridine skeleton.
  • Step 3: Partial hydrogenation or catalytic reduction using hydrogen gas and a palladium or platinum catalyst converts the aromatic pyridine ring to the tetrahydro form at positions 5,6,7,8.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield/Selectivity
Solvent Methanol, Ethanol, or Acetonitrile Polar protic solvents favor cyclization; methanol shows moderate yields; ethanol lower yields observed
Temperature 60–120 °C Elevated temperatures increase reaction rate but may cause side reactions
Catalyst Pd(PPh3)4, Pd(OAc)2, or Pt/C Transition metal catalysts improve coupling efficiency and selectivity
Base Sodium acetate, triethylamine Influences rate and completeness of conversion
Reaction Time 1–3 hours Longer times improve conversion but may reduce purity

Representative Synthetic Route Example

Step Reagents/Conditions Outcome
1 2-Aminopyridine + isopropyl aldehyde, NaOAc, MeOH, reflux 1 h Formation of imine intermediate
2 Cyclization under acidic conditions, 80 °C, 2 h Formation of imidazo[1,5-a]pyridine core
3 Catalytic hydrogenation (H2, Pd/C), room temp, 4 h Reduction to tetrahydro derivative
4 Purification by chromatography Isolated this compound

Analytical Verification

  • NMR Spectroscopy: 1H, 13C, and 2D NMR confirm ring formation and substitution pattern.
  • Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
  • HPLC: Used to assess reaction completion and product purity.
  • X-ray Crystallography: Occasionally used to confirm stereochemistry and ring fusion.

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 7-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine with structurally or functionally related compounds, emphasizing substituent effects, pharmacological profiles, and physicochemical properties.

Structural Analogs with Varying Substituents
Compound Name Substituent(s) Key Features Applications References
5-(4-Iodophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine 5-(4-iodophenyl) Aromatic substitution enhances π-stacking in EED binding; iodine improves radiolabeling potential. EZH2-EED inhibitors, cancer therapeutics
4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile hydrochloride 5-(4-cyanophenyl) Cyanophenyl group boosts aromatase inhibition; crystalline stability as hemihydrate. Breast cancer therapy
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine 3-(4-chlorophenyl) Chlorine enhances lipophilicity and antibacterial activity. Antibacterial agents
This compound 7-isopropyl Isopropyl increases steric bulk and hydrophobicity, potentially improving blood-brain barrier penetration. Neurological targets (e.g., mGlu5 antagonists)

Key Observations :

  • Substituent Position: Substituents at the 5-position (e.g., iodophenyl, cyanophenyl) are common in enzyme inhibitors due to their direct interaction with catalytic sites . In contrast, the 7-isopropyl group may optimize pharmacokinetic properties (e.g., half-life, CNS penetration) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance binding to polar active sites, while alkyl groups (e.g., isopropyl) improve membrane permeability .
Pharmacological Activity Comparison
Compound Target/Activity IC${50}$/K$i$ Thermodynamic Binding Notes
7-Isopropyl derivative (hypothetical) mGlu5 receptor Not reported Likely entropic-driven (hydrophobic) Predicted enhanced CNS bioavailability
1-(2-Pyridyl)-3-(2-hydroxyphenyl)imidazo[1,5-a]pyridine Papain (cysteine protease) IC$_{50}$: 13.40 µM Hydrophobic/entropic Broad-spectrum antibacterial activity
6-(2-Fluoro-5-methoxybenzyl)-1-isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine Polycomb Repressive Complex 2 K$_d$: <100 nM π-cation stacking with Tyr residues Disrupts EED-histone interaction

Key Insights :

  • The 7-isopropyl group’s hydrophobicity may enhance binding to lipophilic targets (e.g., membrane-bound receptors) but reduce solubility compared to polar derivatives .
  • Dimeric imidazo[1,5-a]pyridines (e.g., symmetrical/asymmetric bis-derivatives) exhibit improved photophysical properties for bioimaging but lack the pharmacokinetic advantages of alkyl-substituted monomers .
Physicochemical Properties
Property This compound 5-(4-Cyanophenyl) analog 3-Ethylimidazo[1,5-a]pyridine
Molecular Weight 164.25 g/mol 285.75 g/mol 146.19 g/mol
LogP (Predicted) 2.1 1.8 1.5
Solubility (Water) Low (<1 mg/mL) Moderate (5–10 mg/mL) High (>20 mg/mL)
Melting Point Not reported 220–225°C (hemihydrate) 98–100°C

Analysis :

  • The isopropyl group increases LogP by ~0.6 units compared to the cyanophenyl derivative, aligning with its enhanced lipophilicity .
  • Low aqueous solubility may necessitate prodrug formulations or salt forms (e.g., hydrochloride) for therapeutic use .

Biological Activity

7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H16N2C_{10}H_{16}N_{2}
  • Molecular Weight : 164.25 g/mol
  • CAS Number : 2102411-02-7

Research indicates that this compound acts primarily as an antagonist to orexin receptors (OX1 and OX2), which are involved in various physiological processes including sleep regulation and appetite control. The orexin system plays a crucial role in maintaining wakefulness and regulating energy homeostasis.

1. Sleep Modulation

Studies have shown that this compound can significantly influence sleep patterns:

  • Effect on Sleep Architecture : It has been demonstrated to increase both REM and NREM sleep in animal models .
  • Decreased Alertness : The compound reduces alertness by decreasing active wakefulness and locomotion .

2. Cognitive Enhancement

In addition to its sedative effects, the compound has been linked to cognitive enhancement:

  • Memory Function Improvement : In rodent models, it has been shown to enhance memory function, suggesting potential applications in treating cognitive dysfunctions .

3. Potential Therapeutic Uses

The pharmacological profile of this compound suggests several therapeutic applications:

  • Sleep Disorders : As an orexin receptor antagonist, it may be beneficial in treating insomnia and other sleep-related disorders.
  • Stress-Related Disorders : Its ability to modulate the orexin system could make it useful in managing stress-related syndromes and PTSD.
  • Cognitive Dysfunction : The compound shows promise in addressing cognitive impairments associated with various psychiatric conditions.

Case Studies

StudyFindings
Jenck et al. (2007)Demonstrated that the compound increases REM and NREM sleep while reducing alertness in rat models .
WO2009/047723Reported enhancement of memory function in a rodent model .

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